molecular formula C14H19NO2 B1441909 Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate CAS No. 1220703-74-1

Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate

Cat. No.: B1441909
CAS No.: 1220703-74-1
M. Wt: 233.31 g/mol
InChI Key: TWFWCAATTPKCGI-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of propanoic acid and features a phenyl group, an ethyl ester, and an allylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate typically involves the reaction of ethyl 3-phenylpropanoate with an allylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of corresponding oxides or alcohols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the allylamine moiety can lead to saturated amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Formation of oxides or alcohols.

    Reduction: Formation of alcohols or saturated amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamine moiety can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 3-phenylpropanoate: Lacks the allylamine moiety, making it less versatile in terms of chemical reactivity.

    3-Phenylpropanoic acid: The carboxylic acid form, which has different solubility and reactivity properties.

    Allylamine derivatives: Compounds with similar allylamine moieties but different ester or phenyl groups.

Uniqueness: Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate is unique due to the combination of its ester, phenyl, and allylamine functionalities

Properties

IUPAC Name

ethyl 3-phenyl-2-(prop-2-enylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-10-15-13(14(16)17-4-2)11-12-8-6-5-7-9-12/h3,5-9,13,15H,1,4,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWCAATTPKCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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